molecular formula C27H21F3N2O6S B1668459 Cevoglitazar CAS No. 839673-52-8

Cevoglitazar

Numéro de catalogue B1668459
Numéro CAS: 839673-52-8
Poids moléculaire: 558.5 g/mol
Clé InChI: KVVODNUBDFULSC-XMMPIXPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. Cevoglitazar potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Cevoglitazar was as effective as pioglitazone at improving glucose tolerance.

Applications De Recherche Scientifique

1. Effects on Obesity and Energy Homeostasis

Cevoglitazar, identified as a peroxisome proliferator-activated receptor (PPAR)-alpha and -gamma dual agonist, has shown promising results in obesity-related disorders. In animal studies involving obese mice and cynomolgus monkeys, cevoglitazar significantly reduced food intake and body weight. These outcomes were attributed to its dual activation of PPARalpha and -gamma, which are therapeutic targets for type 2 diabetes mellitus and diabetic dyslipidemia. The compound not only improved insulin sensitivity and lipid metabolism but also beneficially impacted energy balance (Chen et al., 2010).

2. Impact on Ectopic Fat Deposition

Cevoglitazar has also been studied for its effects on ectopic fat deposition. In fatty Zucker rats, a model of obesity and insulin resistance, cevoglitazar's metabolic response was characterized and compared to other PPAR agonists. This dual PPARα/γ agonist acted as both an insulin sensitizer and lipid-lowering agent, potentially beneficial for improving glucose tolerance in type 2 diabetic patients without inducing adiposity and body weight gain (Laurent et al., 2009).

3. Therapeutic Potential for Diabetes and Obesity

Cevoglitazar holds significant promise for the treatment of diabetes and obesity-related disorders. Its unique effect on energy balance, in addition to improving glycemic and metabolic control, distinguishes it from other dual PPAR agonists. These preclinical results in animal models underscore its potential as a therapeutic agent for these conditions (Chen et al., 2010).

Propriétés

Numéro CAS

839673-52-8

Nom du produit

Cevoglitazar

Formule moléculaire

C27H21F3N2O6S

Poids moléculaire

558.5 g/mol

Nom IUPAC

(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1

Clé InChI

KVVODNUBDFULSC-XMMPIXPASA-N

SMILES isomérique

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

SMILES canonique

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Cevoglitazar;  LBM-642;  LBM 642;  LBM642.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cevoglitazar
Reactant of Route 2
Cevoglitazar
Reactant of Route 3
Reactant of Route 3
Cevoglitazar
Reactant of Route 4
Cevoglitazar
Reactant of Route 5
Cevoglitazar
Reactant of Route 6
Cevoglitazar

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.